![molecular formula C11H15NO2S B114517 N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide CAS No. 155196-03-5](/img/structure/B114517.png)
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide” is a chemical compound with the molecular formula C11H15NO2S . It’s listed in databases like PubChem and available for purchase from scientific supply companies .
Molecular Structure Analysis
The molecular structure of “N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide” is represented by the formula C11H15NO2S . This indicates that it contains 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of “N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide” is 225.31 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Antioxidant Activity
The study of antioxidants, including methods to determine their activity, is crucial in fields ranging from food engineering to pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are important for assessing the antioxidant capacity of complex samples. Such methods might be applicable for evaluating the antioxidant potential of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide if it possesses antioxidant properties (I. Munteanu & C. Apetrei, 2021).
Environmental Science and Degradation
The environmental fate and degradation of chemical compounds, including those used in agriculture and pharmaceuticals, are critical areas of research. Studies on aryloxyphenoxy-propionate herbicides and their microbial degradation highlight the importance of understanding how chemical compounds break down in the environment. This knowledge could be applicable to studying how N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide degrades and its potential environmental impacts (Jie Zhou et al., 2018).
Toxicology and Health Impacts
Research into the toxicology and health impacts of chemicals, such as acrylamide and its derivatives, is essential for understanding their safety and regulatory implications. The review of acrylamide's coordination chemistry and its interactions with biologically relevant metals can provide insights into its reactivity and potential health effects, which may be relevant for studying related compounds like N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (K. Girma et al., 2005).
Advanced Oxidation Processes
The degradation of pollutants using advanced oxidation processes (AOPs) is a significant area of environmental chemistry. Understanding the pathways, by-products, and biotoxicity of degradation can inform the treatment of water contaminated with various organic compounds. This knowledge could be applied to assess the environmental behavior of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide and its potential as a pollutant or its use in environmental remediation (Mohammad Qutob et al., 2022).
Eigenschaften
IUPAC Name |
N-[2-(4-hydroxyphenyl)sulfanylethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-11(14)12-7-8-15-10-5-3-9(13)4-6-10/h3-6,13H,2,7-8H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZDEDWYJWMGDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472355 |
Source


|
| Record name | N-[2-(4-HYDROXYPHENYLSULFANYL)ETHYL]PROPIONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide | |
CAS RN |
155196-03-5 |
Source


|
| Record name | N-[2-(4-HYDROXYPHENYLSULFANYL)ETHYL]PROPIONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

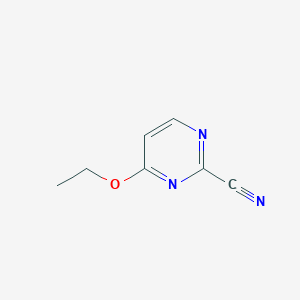
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
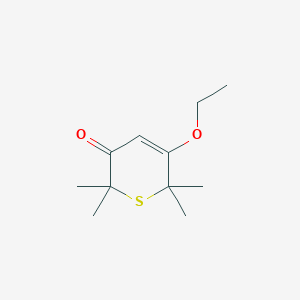
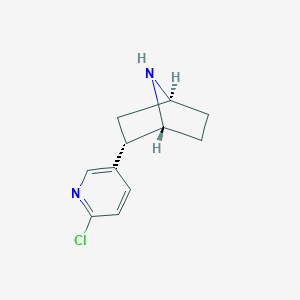
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
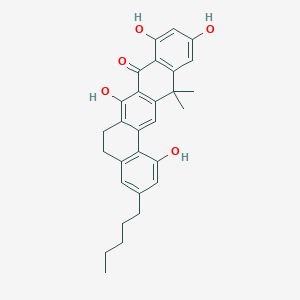
![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)
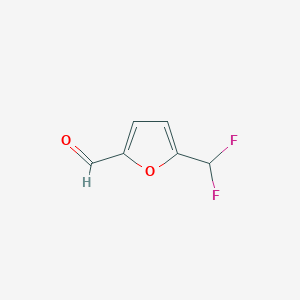
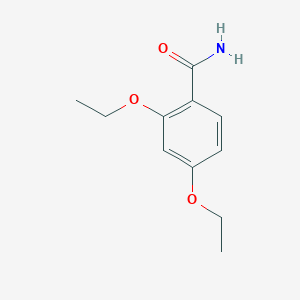
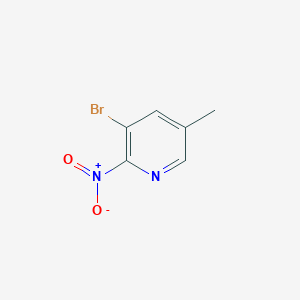
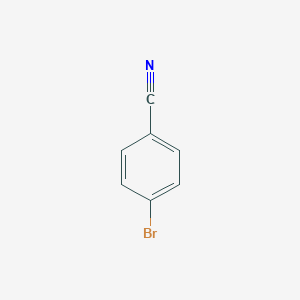
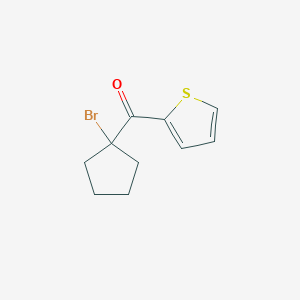
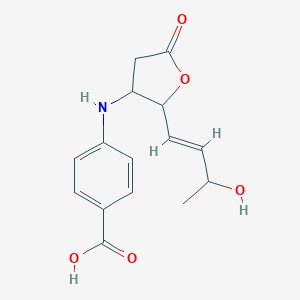
![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)